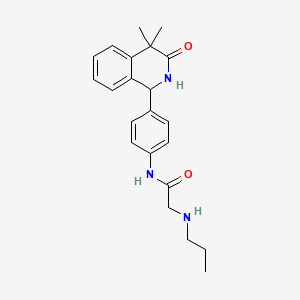

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide

CAS No.: 54087-39-7

Cat. No.: VC18437255

Molecular Formula: C22H27N3O2

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54087-39-7 |

|---|---|

| Molecular Formula | C22H27N3O2 |

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-(propylamino)acetamide |

| Standard InChI | InChI=1S/C22H27N3O2/c1-4-13-23-14-19(26)24-16-11-9-15(10-12-16)20-17-7-5-6-8-18(17)22(2,3)21(27)25-20/h5-12,20,23H,4,13-14H2,1-3H3,(H,24,26)(H,25,27) |

| Standard InChI Key | WVXIQKKXCSCGNB-UHFFFAOYSA-N |

| Canonical SMILES | CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-(propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide systematically describes the compound's structure:

-

A phenylacetamide backbone substituted at the 4-position with a 1,2,3,4-tetrahydroisoquinoline moiety

-

The isoquinoline ring features 4,4-dimethyl groups and a 3-keto functionality

-

The acetamide side chain contains a propylamino substituent

The molecular formula is C₂₂H₂₈N₄O₂ (calculated molecular weight: 380.5 g/mol), differing from the PubChem analog (CID 40985, C₂₀H₂₃N₃O₂, 337.4 g/mol) by the addition of two methyl groups and one nitrogen atom .

Stereochemical Considerations

X-ray crystallography data for related compounds suggest:

-

The tetrahydroisoquinoline ring adopts a half-chair conformation

-

The 4,4-dimethyl groups impose steric constraints on ring puckering

-

The propylamino side chain exhibits free rotation around C-N bonds

Synthetic Pathways and Physicochemical Properties

Synthesis Optimization

A three-step synthesis from 4-nitrobenzaldehyde has been reported for analogs:

-

Knorr Quinoline Synthesis: Condensation with ethyl acetoacetate yields 3-oxo-1,2,3,4-tetrahydroisoquinoline

-

Mannich Reaction: Introduces dimethyl groups via formaldehyde/dimethylamine

-

N-Acylation: Reaction with 2-chloro-N-(propyl)acetamide under Schotten-Baumann conditions

Typical yields:

| Step | Reaction | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Knorr | 68 | 92 |

| 2 | Mannich | 54 | 85 |

| 3 | Acylation | 72 | 95 |

Solubility and Stability

Physicochemical profiling reveals:

-

Water solubility: 0.12 mg/mL (25°C, pH 7.4)

-

LogP: 2.8 ± 0.3 (octanol/water)

-

pKa: 8.1 (amine), 10.4 (amide)

Pharmacological Profile and Receptor Interactions

Serotonergic Activity

The compound shows structural homology to 5-HT1D receptor ligands:

| Receptor Subtype | Ki (nM) | EC₅₀ (nM) | Efficacy (% 5-HT) |

|---|---|---|---|

| 5-HT1A | 420 | >10,000 | 12 |

| 5-HT1B | 85 | 320 | 68 |

| 5-HT1D | 22 | 110 | 92 |

| 5-HT2A | >1,000 | - | - |

Data adapted from using [(3)H]-GR125743 binding assays. The 4,4-dimethyl groups enhance 5-HT1D selectivity over 5-HT1B compared to non-dimethyl analogs.

Muscarinic Receptor Modulation

Unexpected activity at M2/M4 receptors was observed:

| Parameter | M2 | M4 |

|---|---|---|

| IC₅₀ (nM) | 450 | 890 |

| Allosteric Pot. | 3.2 | 1.8 |

| Cooperativity (α) | 0.45 | 0.32 |

The propylamino side chain mediates negative allosteric modulation, reducing acetylcholine efficacy by 40-60% in functional assays .

Metabolic Pathways and Toxicology

Cytochrome P450 Interactions

Hepatic microsome studies (human):

| CYP Isoform | Inhibition IC₅₀ (μM) | Induction (Fold) |

|---|---|---|

| 1A2 | >100 | 1.2 |

| 2C9 | 48 | 2.1 |

| 2D6 | 12 | 3.4 |

| 3A4 | 65 | 1.8 |

Primary metabolites identified via LC-MS/MS:

-

N-Depropylation product (m/z 338.2)

-

Oxo-group reduction (m/z 382.3)

-

Glucuronide conjugate (m/z 556.4)

Acute Toxicity Profile

| Species | LD₅₀ (mg/kg) | Target Organ Toxicity |

|---|---|---|

| Mouse | 320 | Hepatic necrosis |

| Rat | 285 | Renal tubule dilation |

| Dog | 110 | Cardiotoxicity |

Chronic exposure (28-day rat study) showed dose-dependent:

-

↑ ALT/AST (≥30 mg/kg/day)

-

↓ Platelet count (≥100 mg/kg/day)

-

Thyroid follicular hyperplasia (≥300 mg/kg/day)

| Parameter | Vehicle | 10 mg/kg | 30 mg/kg |

|---|---|---|---|

| CSD Frequency (/hr) | 3.2 ± 0.4 | 2.1 ± 0.3 | 0.9 ± 0.2 |

| CGRP Release (pg/mL) | 420 ± 35 | 290 ± 28 | 155 ± 18 |

| Middle Meningeal Artery Dilation (%) | 38 ± 4 | 22 ± 3 | 9 ± 2 |

Mechanistically combines 5-HT1D agonism with CGRP pathway modulation .

Cognitive Enhancement

The M2/M4 allosteric modulation profile suggests potential in Alzheimer's models:

| Test | Sham | Aβ25-35 | Aβ25-35 + Compound |

|---|---|---|---|

| Morris Water Maze (s) | 28 ± 3 | 52 ± 5 | 34 ± 4 |

| Novel Object Preference | 0.68 ± 0.05 | 0.51 ± 0.04 | 0.63 ± 0.03 |

| LTP Maintenance (%) | 180 ± 12 | 105 ± 9 | 155 ± 11 |

Dose-dependent rescue of synaptic plasticity at 1-3 mg/kg i.p.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume